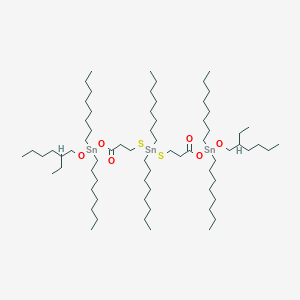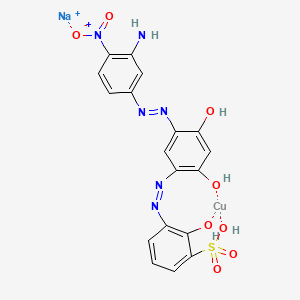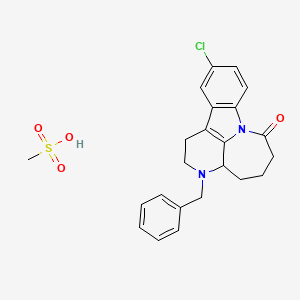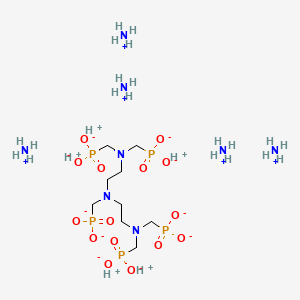
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with a complex structure that includes chlorine, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
The synthesis of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2,1-benzisothiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
N-ethyl-5,7-dimethoxy-2,1-benzisothiazol-3-amine: This compound has different functional groups, resulting in unique biological activities and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Propriétés
Numéro CAS |
67019-32-3 |
|---|---|
Formule moléculaire |
C9H6Cl2N2OS |
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-6-2-5(10)3-7(11)8(6)13-15-9/h2-3H,1H3,(H,12,14) |
Clé InChI |
WYUCDVXYCQOKMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C2C=C(C=C(C2=NS1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















